“3-Methyl-4-nitroisoxazol-5-amine” is a chemical compound with the formula C4H5N3O3 .
Isoxazole, which “3-Methyl-4-nitroisoxazol-5-amine” is a derivative of, is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .
Isoxazole and its derivatives have been an interesting field of study for decades because of their prominent potential as :
They can be used to relieve pain.
They can inhibit the growth of cancer cells.
They can kill or inhibit the growth of microorganisms.
They can inhibit the production of viruses.
They can prevent or reduce the severity of epileptic fits or other convulsions.
They can prevent or treat depression.
They can reduce the activation or efficacy of the immune system.
3-Methyl-4-nitroisoxazol-5-amine is a heterocyclic compound belonging to the isoxazole family, characterized by a five-membered ring structure that includes one nitrogen and one oxygen atom. Its molecular formula is , and it is noted for its unique combination of a methyl group and a nitro group attached to the isoxazole ring, which imparts distinct chemical and biological properties. This compound is of particular interest in both synthetic chemistry and biological research due to its potential applications.
3-Methyl-4-nitroisoxazol-5-amine can undergo various chemical transformations:
These reactions enable the synthesis of various substituted isoxazoles, which may exhibit different biological activities.
Research indicates that 3-Methyl-4-nitroisoxazol-5-amine possesses notable biological activities. It has been investigated for its potential as an antimicrobial agent and has shown promise in anticancer research. The compound's ability to interact with specific molecular targets allows it to alter enzyme or receptor activity, leading to various biological effects . The precise mechanisms of action are still under investigation, but they involve binding to critical biological macromolecules.
The synthesis of 3-Methyl-4-nitroisoxazol-5-amine typically involves cyclization reactions. Common methods include:
These methods highlight the versatility and efficiency of synthesizing this compound, making it suitable for large-scale production.
3-Methyl-4-nitroisoxazol-5-amine has a wide array of applications:
Studies on the interactions of 3-Methyl-4-nitroisoxazol-5-amine with various biological targets have revealed its potential mechanisms of action. For example, it may generate reactive intermediates that can disrupt microbial cell integrity or inhibit cancer cell proliferation through enzyme inhibition . Further research into these interactions could lead to novel therapeutic strategies.
Several compounds share structural similarities with 3-Methyl-4-nitroisoxazol-5-amine. Notable examples include:
| Compound | Key Features |
|---|---|
| 3-Methyl-4-nitroisoxazol-5-amine | Contains both nitro and amine groups; exhibits unique chemical and biological properties. |
| 3-Methylisoxazole | Lacks the nitro group; primarily used in organic synthesis but may not have the same biological activity. |
| 4-Nitroisoxazole | Contains a nitro group but lacks the methyl substitution; different reactivity profile. |
| 5-Amino-3-methylisoxazole | Substituted at the amine position; may exhibit different biological activities compared to 3-Methyl-4-nitroisoxazol-5-amine. |
The presence of both a nitro group and an amine group in 3-Methyl-4-nitroisoxazol-5-amine distinguishes it from these similar compounds, contributing to its unique reactivity and potential applications in medicinal chemistry .
3-Methyl-4-nitroisoxazol-5-amine represents a five-membered heterocyclic compound characterized by the presence of both nitrogen and oxygen atoms within the isoxazole ring system [1] [2]. The molecular formula C₄H₅N₃O₃ indicates the compound contains four carbon atoms, five hydrogen atoms, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 143.10 grams per mole [1] [2] [3]. The canonical simplified molecular-input line-entry system representation is NC1=C(N+=O)C(C)=NO1, which clearly delineates the structural arrangement [2].
The isoxazole ring adopts a planar pentagonal configuration, consistent with the aromatic character typical of five-membered heterocyclic systems [4] [5]. The molecule features three distinct functional groups: an amino group (-NH₂) at the 5-position, a nitro group (-NO₂) at the 4-position, and a methyl group (-CH₃) at the 3-position of the isoxazole ring [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 3-methyl-4-nitroisoxazol-5-amine, with the Chemical Abstracts Service registry number 41230-51-7 [1] [2] [3].
The molecular geometry exhibits planarity throughout the isoxazole ring system, which is characteristic of aromatic heterocycles containing delocalized π-electron systems [4] [5]. The nitrogen-oxygen bond within the isoxazole ring represents a relatively weak bond compared to other ring bonds, making this position susceptible to various chemical transformations [4] [6]. The presence of both electron-withdrawing nitro groups and electron-donating amino groups creates a unique electronic environment within the molecule [8].
Crystallographic studies of related isoxazole compounds provide valuable insights into the structural parameters of 3-methyl-4-nitroisoxazol-5-amine [9] [10] [11]. The isoxazole ring system typically exhibits near-perfect planarity with root-mean-square deviations from planarity generally less than 0.06 Å, as observed in similar compounds [9] [10]. Crystal structure analyses of isoxazole derivatives reveal that these compounds commonly crystallize in monoclinic space groups, with typical space groups including P2₁/c and Cc [11] [12] [13].
The five-membered isoxazole ring demonstrates characteristic bond lengths and angles that are consistent across various substituted derivatives [13]. The carbon-nitrogen bonds within the ring typically range from 1.299 to 1.333 Å, while the nitrogen-oxygen bond distance is generally observed around 1.441 Å [13]. Bond angles within the isoxazole ring system show typical values of approximately 102-111° for the nitrogen-containing angles [13].
Intermolecular interactions in the crystal lattice are predominantly governed by hydrogen bonding patterns, particularly involving the amino group as a hydrogen bond donor and the nitro group as a hydrogen bond acceptor [9] [11]. The crystal packing is often stabilized by van der Waals forces and π-π stacking interactions between adjacent isoxazole rings, with typical centroid-to-centroid distances ranging from 3.5 to 4.5 Å [10] [11]. The crystallographic density for related nitro-substituted isoxazoles typically falls within the range of 1.4-1.6 grams per cubic centimeter [11].
The electronic structure of 3-methyl-4-nitroisoxazol-5-amine is significantly influenced by the presence of the nitro group at the 4-position, which acts as a strong electron-withdrawing substituent [14] [8]. This electron-withdrawing nature profoundly affects the electronic distribution throughout the isoxazole ring system, modifying the typical reactivity patterns observed in unsubstituted isoxazoles [15] [8]. The nitro group's influence extends through the conjugated system, creating distinct electrophilic and nucleophilic centers within the molecule [8].
The isoxazole ring system is inherently electron-rich due to the presence of the oxygen atom adjacent to the nitrogen [4]. However, the introduction of the nitro group at the 4-position significantly alters this electronic distribution by withdrawing electron density from the ring system [8]. This creates a polarized electronic environment where the carbon atoms adjacent to the nitro group become more electrophilic, while the amino group at the 5-position retains its electron-donating character [8].
Computational studies on related 4-nitroisoxazole systems indicate that the lowest π-orbital order is typically associated with the nitrogen-oxygen bond within the ring, making this bond particularly susceptible to reductive cleavage [15] [6]. The presence of the nitro group enhances the compound's ability to participate in various electronic transitions, particularly π→π* transitions that are observable in ultraviolet-visible spectroscopy around 242 nanometers [9] [16]. The electronic structure also facilitates the formation of reactive intermediates under specific conditions, contributing to the compound's chemical reactivity [17].
The physicochemical properties of 3-methyl-4-nitroisoxazol-5-amine reflect the combined influence of its heterocyclic structure and functional group substitution pattern [1] [18] [19]. The compound exhibits a melting point range of 154-156°C, indicating relatively strong intermolecular forces due to hydrogen bonding capabilities of both the amino and nitro groups [18] [19]. The boiling point is reported as 334.4°C at 760 millimeters of mercury, reflecting the compound's thermal stability and intermolecular interactions [19].
| Property | Value |
|---|---|
| Molecular Formula | C₄H₅N₃O₃ |
| Molecular Weight (g/mol) | 143.10 |
| Melting Point (°C) | 154-156 |
| Boiling Point (°C) | 334.4 at 760 mmHg |
| Density (g/cm³) | 1.492 |
| Flash Point (°C) | 156 |
| Refractive Index | 1.587 |
| Appearance | Off-white to pale yellow solid |
The density of 1.492 grams per cubic centimeter indicates a relatively compact molecular packing in the solid state [19]. The refractive index of 1.587 suggests moderate optical density, consistent with the presence of aromatic character and polar functional groups [19]. The compound appears as an off-white to pale yellow crystalline solid, with the coloration likely attributable to the nitro group's chromophoric properties [18].
Solubility characteristics indicate that 3-methyl-4-nitroisoxazol-5-amine is soluble in polar organic solvents such as methanol and chloroform [20]. This solubility pattern is consistent with the compound's ability to participate in hydrogen bonding through its amino group while maintaining sufficient hydrophobic character through the methyl-substituted isoxazole ring [20]. The flash point of 156°C indicates moderate thermal stability under standard handling conditions [19].
The spectroscopic properties of 3-methyl-4-nitroisoxazol-5-amine provide definitive structural identification and electronic characterization [21] [22] [16]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the amino group protons as a broad signal typically observed around 3.4-4.2 parts per million in deuterated dimethyl sulfoxide [21] [16]. The methyl group attached to the isoxazole ring appears as a sharp singlet around 2.4 parts per million, consistent with its isolation from other proton-bearing centers [21] [22] [16].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the characteristic carbon framework of the isoxazole ring system [21] [22] [16]. The methyl carbon typically resonates around 11-12 parts per million, while the isoxazole ring carbons appear in the aromatic region between 110-170 parts per million [21] [22] [16]. The carbon bearing the nitro group shows distinctive downfield shifting due to the electron-withdrawing effect of the nitro substituent [21] [22] [16].
| Spectroscopic Technique | Key Characteristics |
|---|---|
| ¹H Nuclear Magnetic Resonance | NH₂ protons (broad, 2H), CH₃ singlet (~2.4 ppm) |
| ¹³C Nuclear Magnetic Resonance | Isoxazole carbons, CH₃ carbon (~11-12 ppm) |
| Infrared Spectroscopy | N-H stretch (~3400-3200 cm⁻¹), NO₂ stretch (~1520-1580 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 143 |
| Ultraviolet-Visible | λmax ~242 nm (π→π* transition) |
Infrared spectroscopy reveals diagnostic absorption bands characteristic of the functional groups present [21] [22] [16]. The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the range of 3200-3400 wavenumbers, while the nitro group shows strong absorption bands between 1520-1580 wavenumbers corresponding to the asymmetric and symmetric nitrogen-oxygen stretching modes [21] [22] [16]. Mass spectrometry analysis typically shows the molecular ion peak at mass-to-charge ratio 143, corresponding to the molecular weight of the compound [22] [16].
Comparative analysis of 3-methyl-4-nitroisoxazol-5-amine with related isoxazole derivatives reveals significant structure-property relationships [20] [23] [24] [25]. When compared to 5-amino-3-methylisoxazole, the parent compound without nitro substitution, the presence of the nitro group increases the molecular weight from 98.10 to 143.10 grams per mole and substantially elevates the melting point from 85-87°C to 154-156°C [20] [24]. This dramatic increase in melting point reflects the enhanced intermolecular interactions due to the polar nitro group.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 3-Methyl-4-nitroisoxazol-5-amine | C₄H₅N₃O₃ | 143.10 | 154-156 | Amino, Nitro, Methyl |
| 5-Amino-3-methylisoxazole | C₄H₆N₂O | 98.10 | 85-87 | Amino, Methyl |
| 3,5-Dimethyl-4-nitroisoxazole | C₅H₆N₂O₃ | 142.11 | 67-69 | Nitro, Dimethyl |
| 3-Methyl-4-nitroisoxazole-5-carbaldehyde | C₅H₄N₂O₄ | 156.10 | Not available | Aldehyde, Nitro, Methyl |
Comparison with 3,5-dimethyl-4-nitroisoxazole, which lacks the amino group but retains the nitro substitution, demonstrates the significant influence of the amino group on thermal properties [24] [25]. Despite similar molecular weights (143.10 versus 142.11 grams per mole), the amino-containing compound exhibits a substantially higher melting point (154-156°C versus 67-69°C), highlighting the crucial role of hydrogen bonding in crystal packing [24].
| Method | Reaction Conditions | Yield Range (%) | Regioselectivity | Environmental Impact | Scalability |
|---|---|---|---|---|---|
| Classical Cycloaddition | Base-catalyzed, thermal conditions | 45-85 | 3,5-disubstituted preferred | Moderate | Good |
| Oxime Cyclization | Hydroxylamine hydrochloride, ethanol, reflux | 70-95 | 3,5-disubstituted | Moderate | Excellent |
| Nitro Compound-Aldehyde | Condensation followed by cyclization | 50-80 | Variable | Moderate | Good |
| Hydroxylamine-Diketone | Nucleophilic addition-cyclization | 60-90 | 3,5-disubstituted | Moderate | Good |
The 1,3-dipolar cycloaddition represents the most versatile and widely studied methodology for constructing the isoxazole ring system. This approach involves the reaction between nitrile oxides and alkyne dipolarophiles, proceeding through a concerted [3+2] cycloaddition mechanism [1] [4] [5].
The nitrile oxide components are typically generated in situ from hydroxyimidoyl chlorides through base-mediated dehydrohalogenation. The reaction with terminal alkynes proceeds regioselectively to afford 3,5-disubstituted isoxazoles as the major products [5] [6]. The cycloaddition can be performed under thermal conditions using triethylamine as the base in toluene at temperatures ranging from 80°C to reflux, with reaction times varying from 2 to 24 hours depending on the electronic nature of the substituents.
The mechanism involves the formation of a six-membered transition state where the nitrile oxide acts as the 1,3-dipole and the alkyne serves as the dipolarophile. The regioselectivity is governed by the electronic properties of both reaction partners, with electron-deficient alkynes showing different selectivity patterns compared to electron-rich counterparts [4] [5].
Data Table: Cycloaddition Reaction Pathways
| Cycloaddition Type | Mechanism | Temperature Range | Regioselectivity | Advantages | Limitations |
|---|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Concerted [3+2] cycloaddition | Room temperature to 80°C | Generally 3,5-disubstituted | Mild conditions, good yields | Requires nitrile oxide generation |
| Nitrile Oxide-Alkyne | Stepwise or concerted mechanism | 25°C to 100°C | Depends on substituents | Versatile substrate scope | Dipole stability issues |
| Oxime-Alkyne | Oxidative cyclization | 60°C to reflux | 3,5-disubstituted | Simple starting materials | Requires oxidation step |
The generation of nitrile oxides from various precursors represents a critical aspect of isoxazole synthesis. The most common approach involves the treatment of aldoximes with oxidizing agents such as hypochlorite, iodine, or other halogenating reagents [5] [7]. The resulting nitrile oxides can then undergo cycloaddition reactions with suitable dipolarophiles.
Hydroxyimidoyl chlorides serve as stable precursors that can be converted to nitrile oxides through base-mediated elimination reactions. This approach offers the advantage of allowing the pre-formation and isolation of the nitrile oxide precursor, thereby providing better control over the subsequent cycloaddition reaction [7] [6].
Alternative methods for nitrile oxide generation include the reaction of nitro compounds with aryl isocyanates, which provides a direct route to the desired 1,3-dipoles without the need for pre-formed oxime intermediates [5]. This approach has been particularly useful in the synthesis of complex nitroisoxazole derivatives where traditional oxime-based methods may be less suitable.
The stability of nitrile oxides represents a significant challenge in their synthetic application, as these species are prone to dimerization and other side reactions. To mitigate these issues, nitrile oxides are typically generated and consumed in situ, with the cycloaddition partner present in the reaction mixture from the outset [5] [7].
Transition metal catalysis has emerged as a powerful tool for the synthesis of isoxazole derivatives, offering enhanced selectivity and improved reaction conditions compared to traditional thermal methods. Copper-catalyzed reactions have proven particularly effective, with copper(I) and copper(II) species facilitating various cycloaddition and cyclization processes [8] [6] [9].
Copper(II) acetate has been employed as a catalyst for the aerobic oxidative cyclization of enone oximes, providing access to 3,5-disubstituted isoxazoles under mild conditions using molecular oxygen as the oxidant [8] [9]. This approach offers significant environmental advantages by utilizing air as the terminal oxidant and avoiding the need for stoichiometric amounts of chemical oxidants.
Ruthenium catalysis has also shown promise in isoxazole synthesis, with ruthenium(II) complexes facilitating regioselective cycloaddition reactions between nitrile oxides and alkynes [4] [10] [11]. The [RuCl2(p-cymene)]2 catalyst system has been particularly effective, offering enhanced regioselectivity and the ability to promote reactions with less reactive substrates that fail under thermal conditions.
Silver-catalyzed cycloaddition reactions have been developed as an alternative to copper-based systems, with silver carbonate (Ag2CO3) showing excellent activity in promoting 1,3-dipolar cycloadditions between nitrile oxides and terminal alkynes [6]. The silver-catalyzed reactions typically proceed with shorter reaction times and improved yields compared to thermal methods.
Data Table: Metal-Catalyzed Synthetic Approaches
| Catalyst System | Reaction Conditions | Yield Range (%) | Regioselectivity | Advantages | Limitations |
|---|---|---|---|---|---|
| Copper-Catalyzed | Cu(OAc)2, molecular oxygen, room temperature | 50-85 | 3,5-disubstituted | Green oxidant, mild conditions | Moderate yields |
| Ruthenium-Catalyzed | [RuCl2(p-cymene)]2, toluene, 100°C | 60-90 | Variable | Enhanced selectivity | Higher temperature required |
| Silver-Catalyzed | Ag2CO3 (10 mol%), toluene, reflux, 24h | 50-89 | 3,5-disubstituted | Shorter reaction times | Catalyst cost |
The introduction of nitro and amino substituents into the isoxazole ring can be achieved through various direct functionalization approaches. Nitration of pre-formed isoxazole derivatives represents one strategy, typically involving the use of nitrating agents such as nitric acid or mixed acid systems under controlled conditions [3] [12].
The regioselectivity of nitration reactions depends on the electronic properties of the existing substituents on the isoxazole ring. Electron-donating groups tend to direct nitration to specific positions, while electron-withdrawing substituents can influence both the reactivity and regioselectivity of the nitration process [3] [12].
Amination strategies involve the introduction of amino groups through various mechanisms, including nucleophilic substitution of activated halides or other leaving groups. The 5-position of the isoxazole ring is particularly susceptible to nucleophilic attack when activated by appropriate electron-withdrawing groups [12].
Sequential nitration and amination approaches allow for the controlled introduction of both functional groups, providing access to compounds like 3-methyl-4-nitroisoxazol-5-amine through multi-step synthetic sequences. The order of introduction of these groups can significantly impact the overall efficiency and selectivity of the synthesis [3] [12].
The development of industrial-scale synthesis methods for 3-methyl-4-nitroisoxazol-5-amine requires careful consideration of multiple factors including cost, safety, environmental impact, and scalability. Traditional synthetic approaches often prove inadequate for large-scale production due to various limitations including long reaction times, harsh conditions, and significant waste generation.
Cost considerations play a crucial role in industrial synthesis, with raw material costs, catalyst expenses, and energy requirements all contributing to the overall production economics. The use of expensive transition metal catalysts, while offering enhanced selectivity and milder conditions, may not be economically viable for large-scale production unless the catalyst can be efficiently recycled [8] [6].
Safety considerations are paramount in industrial synthesis, particularly when dealing with nitro compounds and reactive intermediates such as nitrile oxides. The development of continuous flow processes and automated synthesis platforms can help mitigate safety risks while improving process efficiency and reproducibility [13] [14].
Environmental impact assessment is increasingly important in industrial synthesis, with regulatory frameworks requiring detailed evaluation of waste streams, emissions, and overall environmental footprint. The development of green chemistry approaches becomes particularly relevant in this context [13] [14] [15].
Data Table: Industrial Scale Synthesis Considerations
| Factor | Classical Methods | Metal-Catalyzed Methods | Green Methods |
|---|---|---|---|
| Cost of Raw Materials | Moderate | High (catalyst cost) | Low to moderate |
| Energy Requirements | High (thermal) | Moderate | Low |
| Environmental Impact | Moderate | Moderate | Very low |
| Waste Generation | High | Moderate | Minimal |
| Catalyst Recyclability | Poor | Good | Excellent |
| Reaction Time | Long (hours) | Moderate | Short |
| Scalability | Good | Good | Excellent |
| Safety Considerations | Standard | Enhanced | Excellent |
| Regulatory Compliance | Acceptable | Good | Excellent |
The implementation of green chemistry principles in the synthesis of 3-methyl-4-nitroisoxazol-5-amine has gained significant attention due to increasing environmental awareness and regulatory requirements. These approaches focus on minimizing waste generation, reducing energy consumption, and eliminating the use of hazardous solvents and reagents [13] [14] [15].
Solvent-free synthesis represents one of the most significant advances in green chemistry approaches to isoxazole synthesis. Ball-milling techniques have been developed that allow for the efficient cycloaddition of terminal alkynes with hydroxyimidoyl chlorides under mechanochemical conditions, eliminating the need for organic solvents entirely [16] [17]. These methods typically achieve yields ranging from 63-89% with reaction times of 60 minutes or less.
Microwave-assisted synthesis has emerged as another important green chemistry approach, offering dramatically reduced reaction times and improved energy efficiency compared to conventional heating methods [18] [19] [20]. Microwave irradiation can reduce reaction times from hours to minutes or even seconds, while simultaneously improving yields from 70-81% (conventional) to 90-95% (microwave-assisted).
Biocatalysis and the use of natural catalysts represent frontier areas in green isoxazole synthesis. Agro-waste-based catalysts, such as water extracts of orange fruit peel ash, have been successfully employed in the synthesis of isoxazole derivatives [13]. Fruit juice-mediated reactions using natural catalysts from coconut, tomato, and lime juices have also been reported, demonstrating the potential for completely natural synthesis approaches [15].
The use of titanium dioxide nanoparticles as recyclable catalysts represents another significant advancement in green synthesis. These catalysts can be easily recovered and reused multiple times without significant loss of activity, while providing excellent yields under mild reaction conditions [22] [23].
Data Table: Green Chemistry Approaches
| Green Approach | Key Advantages | Reaction Time | Yield (%) | E-Factor |
|---|---|---|---|---|
| Solvent-Free Synthesis | No organic solvents, reduced waste | 30-60 minutes | 63-89 | Low |
| Microwave-Assisted Synthesis | Energy efficient, faster reactions | 30 seconds to 8 hours | 90-95 | Low |
| Agro-Waste Catalysis | Waste utilization, eco-friendly | 60°C, stirring | 82-95 | Very low |
| Fruit Juice Mediated | Natural catalysts, non-toxic | Room temperature | 70-90 | Very low |
| Ball-Milling Mechanochemistry | Solvent-free, energy efficient | 60 minutes | 63-89 | Very low |
| Titanium Dioxide Nanoparticles | Recyclable catalyst, mild conditions | Mild conditions | 70-95 | Low |
Molecular Data for 3-Methyl-4-nitroisoxazol-5-amine
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C4H5N3O3 | Heterocyclic compound with nitro and amine groups |
| Molecular Weight | 143.10 g/mol | Based on molecular formula calculation |
| IUPAC Name | 3-methyl-4-nitroisoxazol-5-amine | Systematic nomenclature |
| CAS Number | 41230-51-7 | Chemical registry number |
| Canonical SMILES | CC1=NOC(N)=C1N+=O | Simplified molecular-input line-entry system |
| InChI | InChI=1S/C4H5N3O3/c1-2-3(7(8)9)4(5)10-6-2/h5H2,1H3 | International chemical identifier |
| InChI Key | NRYUCAPNMJIWFE-UHFFFAOYSA-N | Hashed InChI for database searches |
| Solubility | Soluble in methanol and polar solvents | Polar nature due to nitro and amine groups |
| Color | White to light yellow solid | Typical for nitro-substituted isoxazoles |
| Stability | Generally stable under standard conditions | May undergo reactions typical of nitro compounds |
Irritant